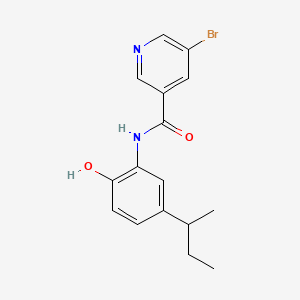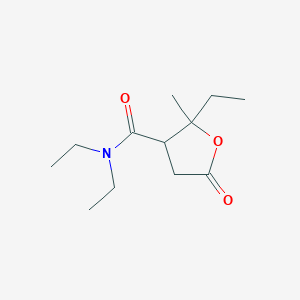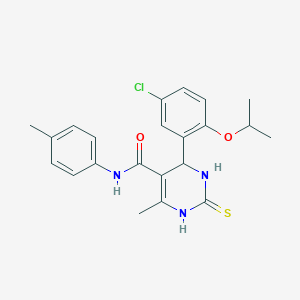
2-(4-bromophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)acetamide
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that include functional groups such as acetamide, phenoxy, and thienyl. These groups indicate the compound's potential for applications in chemistry and materials science due to their unique electronic and structural properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions including alkylation, nitration, and acylation. For example, a similar compound, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, was synthesized from p-acetamidophenol via alkylation and nitration under specific conditions, yielding significant insights into the synthetic pathways that could be applied to the compound of interest (Zhang Da-yang, 2004).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Profile
A study conducted by Fuloria et al. (2014) describes the synthesis of new Schiff bases and Thiazolidinone derivatives from compounds structurally related to 2-(4-bromophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)acetamide. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobial agents (Fuloria, N., Fuloria, S., & Gupta, R., 2014).
Toxicological Evaluation
Karanewsky et al. (2015) performed a toxicological evaluation of a novel cooling compound structurally related to the query compound. This study assessed its safety for use in food and beverage applications, indicating the importance of toxicological assessments in the development of new chemical entities for consumer products (Karanewsky, D., Arthur, A., Liu, Hanghui, Chi, Bert, & Markison, S., 2015).
Pharmacological Assessment
Rani et al. (2016) synthesized novel acetamide derivatives for pharmacological assessment, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Their study demonstrates the potential use of such compounds in medical chemistry for developing new therapeutic agents (Rani, P., Pal, D., Hegde, R., & Hashim, S. R., 2016).
Antioxidant Properties
Li et al. (2012) discovered new nitrogen-containing bromophenols with potent scavenging activity against radicals from marine red algae, highlighting the potential of bromophenol compounds in natural antioxidant applications (Li, Ke-kai, Li, Xiao‐Ming, Gloer, J., & Wang, Bin-gui, 2012).
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-14(7-8-21(18,19)10-14)16(2)13(17)9-20-12-5-3-11(15)4-6-12/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWIWKSGNDXIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4062384.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4062391.png)

![1-(2-furoyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine](/img/structure/B4062400.png)
![1-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4062409.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(2-methoxyethyl)piperidine](/img/structure/B4062417.png)
![5-[(4-fluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4062424.png)

![N-[(2-methoxypyrimidin-5-yl)methyl]-2-methyl-N-[(3-methyl-2-thienyl)methyl]propan-1-amine](/img/structure/B4062449.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)butanamide](/img/structure/B4062456.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4062460.png)


![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4062470.png)